molecular formula C24H40NOPS B12509765 N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide

N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12509765
M. Wt: 421.6 g/mol
InChI Key: XYSPJOWKDNSCGF-UHFFFAOYSA-N
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Description

N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is notable for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral molecules. Its unique structure, which includes a phosphanyl group and a sulfinamide moiety, allows it to act as an effective ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced through a reaction between dicyclohexylphosphine and a suitable aryl halide under palladium-catalyzed conditions.

    Attachment of the Sulfinamide Moiety: The sulfinamide group is then attached to the aryl phosphine intermediate through a nucleophilic substitution reaction using a sulfinamide reagent.

    Final Assembly: The final compound is assembled by coupling the phosphanyl and sulfinamide intermediates under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the dicyclohexylphosphanyl and sulfinamide intermediates.

    Optimization of Reaction Conditions: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading.

    Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide moiety can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Phosphine Oxides: Formed from the oxidation of the phosphanyl group.

    Amines: Resulting from the reduction of the sulfinamide moiety.

    Substituted Sulfinamides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and as a tool for probing biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials, where chiral purity is essential.

Mechanism of Action

The mechanism of action of N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral environment provided by the ligand induces asymmetry in the reaction products, leading to the formation of enantiomerically enriched compounds. The molecular targets include transition metal catalysts, and the pathways involved are those typical of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
  • N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide
  • N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfonamide

Uniqueness

N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide is unique due to its specific combination of a dicyclohexylphosphanyl group and a sulfinamide moiety. This combination provides a distinct steric and electronic environment that enhances its effectiveness as a chiral ligand in asymmetric catalysis. Compared to similar compounds, it offers improved selectivity and efficiency in catalytic processes, making it a valuable tool in the synthesis of chiral molecules.

Properties

Molecular Formula

C24H40NOPS

Molecular Weight

421.6 g/mol

IUPAC Name

N-[1-(2-dicyclohexylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C24H40NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-21,25H,5-10,13-16H2,1-4H3

InChI Key

XYSPJOWKDNSCGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C

Origin of Product

United States

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